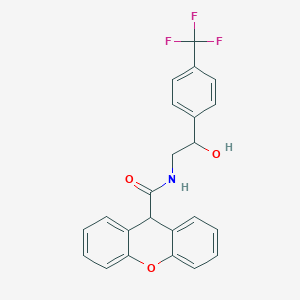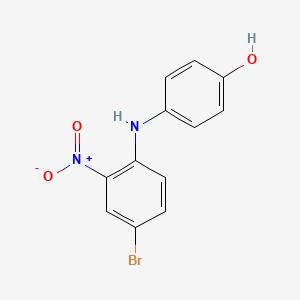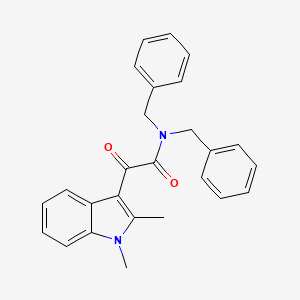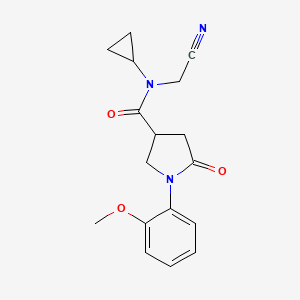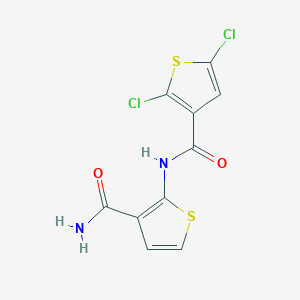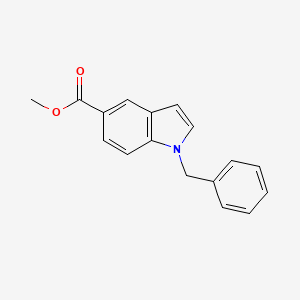
Methyl-1-Benzyl-1H-Indol-5-carboxylat
Übersicht
Beschreibung
“Methyl 1-benzyl-1H-indole-5-carboxylate” is a chemical compound with the CAS Number: 192997-32-3 . It has a molecular weight of 265.31 . The IUPAC name for this compound is methyl 1-benzyl-1H-indole-5-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 1-benzyl-1H-indole-5-carboxylate” can be achieved through the esterification of indole-5-carboxylic acid . Another method involves the reaction of Indole-5-carboxylic acid and Iodomethane .Molecular Structure Analysis
The InChI Code for “Methyl 1-benzyl-1H-indole-5-carboxylate” is 1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 .Chemical Reactions Analysis
“Methyl 1-benzyl-1H-indole-5-carboxylate” can be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical and Chemical Properties Analysis
“Methyl 1-benzyl-1H-indole-5-carboxylate” is a white to off-white solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
- Zum Beispiel zeigte Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-carboxylat eine inhibitorische Aktivität gegen das Influenza-A-Virus .
- Andere Derivate, wie 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazide, zeigten Wirksamkeit gegen das Coxsackie-B4-Virus .
- Verbindungen wie (E)-Methyl-3-(1-Tolyl-1H-Indol-5-yl)acrylat und (E)-Methyl-3-(1-Benzyl-1H-Indol-5-yl)acrylat zeigten eine bemerkenswerte Aktivität gegen HT-29- und K562-Zelllinien .
- Methyl-1-Benzyl-1H-Indol-5-carboxylat dient als Reaktant in metallfreien Friedel-Crafts-Alkylierungsreaktionen .
Antivirale Aktivität
Antikrebs-Eigenschaften
Metallfreie Friedel-Crafts-Alkylierung
Herstellung von Diphenylsulfonium-Yliden
Kreuzdehydrogenative Kupplungsreaktionen
Synthese von Indirubin-Derivaten
Zusammenfassend lässt sich sagen, dass this compound eine breite Palette biologischer Aktivitäten aufweist, was es zu einer faszinierenden Verbindung für die weitere Erforschung in der Arzneimittelentwicklung und für therapeutische Möglichkeiten macht . Wenn Sie weitere Informationen oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 1-benzyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Methyl 1-benzyl-1H-indole-5-carboxylate, like other indole derivatives, may affect various biochemical pathways. The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects . .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that methyl 1-benzyl-1h-indole-5-carboxylate may have similar effects .
Biochemische Analyse
Biochemical Properties
Indole derivatives, including Methyl 1-benzyl-1H-indole-5-carboxylate, interact with multiple receptors, making them useful in developing new therapeutic derivatives . Specific enzymes, proteins, and other biomolecules that Methyl 1-benzyl-1H-indole-5-carboxylate interacts with are not mentioned in the available literature.
Cellular Effects
Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors .
Temporal Effects in Laboratory Settings
The product is chemically stable under standard ambient conditions (room temperature) . Specific long-term effects of Methyl 1-benzyl-1H-indole-5-carboxylate on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.
Eigenschaften
IUPAC Name |
methyl 1-benzylindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQTVMUBQHOYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2590316.png)


![tert-butyl (3E,5E)-3,5-bis[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate](/img/structure/B2590320.png)
![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)
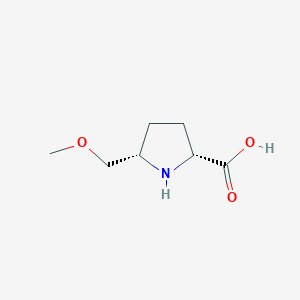
![3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea](/img/structure/B2590326.png)
![N-(2,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2590328.png)
